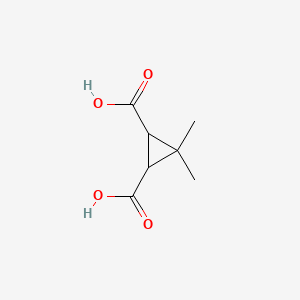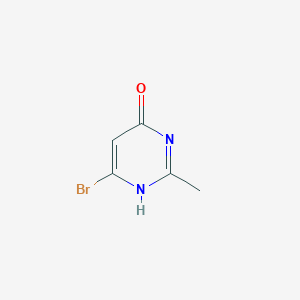
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
概述
描述
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H10O4 It is a cyclopropane derivative featuring two carboxylic acid groups attached to a cyclopropane ring with two methyl groups at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: One method for synthesizing 3,3-dimethylcyclopropane-1,2-dicarboxylic acid involves the hydrolysis of 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters using aqueous-alcoholic alkali metal hydroxide solutions. After removing the alcohol by distillation, the aqueous alkali metal salt solution is reacted with aqueous solutions of alkali metal hypochlorites .
Industrial Production Methods: An industrial method involves the oxidation of 3-carene with potassium permanganate in the presence of cetyl sodium sulfate and water. The reaction mixture is stirred, and the temperature is regulated to facilitate the oxidation reaction. The product is then filtered, washed, and dried to obtain this compound .
化学反应分析
Types of Reactions: 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used for reduction reactions.
Substitution: Alkali metal hypochlorites are used for substitution reactions involving the carboxylic acid groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学研究应用
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,3-dimethylcyclopropane-1,2-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in coordination chemistry, it acts as a ligand that binds to metal ions, forming stable complexes with unique properties. The specific interactions depend on the nature of the metal ions and the coordination environment .
相似化合物的比较
- 3,3-Dimethylcyclopropane-1,1,2-tricarboxylic acid
- 2,2-Dimethylcyclopropane-1,2-dicarboxylic acid
- 3,3-Dimethylcyclopropane-1-carboxylic acid
Comparison: 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 1 and 2 positions of the cyclopropane ring, which imparts distinct chemical reactivity and coordination properties compared to its analogs .
属性
IUPAC Name |
3,3-dimethylcyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPJNHHBNOLHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918295 | |
| Record name | 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-87-8 | |
| Record name | 3,3-Dimethyl-1,2-cyclopropanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976753.png)

![4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7976763.png)


![[3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7976799.png)
![2-(4-Isopropylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B7976801.png)







